molecular formula C30H44O7 B11933795 (2S,9R,10R,13R,14S,16R,17R)-17-[(E)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione

(2S,9R,10R,13R,14S,16R,17R)-17-[(E)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione

Cat. No.: B11933795
M. Wt: 516.7 g/mol
InChI Key: SRPHMISUTWFFKJ-UBPIWRGHSA-N
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Description

This compound belongs to the cyclopenta[a]phenanthrene family, a structural motif common in steroids, terpenoids, and related bioactive molecules. Its core consists of a fused tetracyclic ring system with stereochemical complexity (2S,9R,10R,13R,14S,16R,17R). Key features include:

  • Substituents: Hydroxyl groups at C2 and C16, methyl groups at C4 (two), C9, C13, and C12.
  • C17 side chain: A highly substituted (E)-configured heptenyl group with dihydroxy, oxo, and methyl moieties.

This structure is analogous to cucurbitacin derivatives (), known for cytotoxic and anti-cancer properties.

Properties

Molecular Formula

C30H44O7

Molecular Weight

516.7 g/mol

IUPAC Name

(2S,9R,10R,13R,14S,16R,17R)-17-[(E)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C30H44O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,11-12,17-20,23,31-32,36-37H,10,13-15H2,1-8H3/b12-11+/t17-,18+,19-,20?,23+,27+,28-,29+,30?/m1/s1

InChI Key

SRPHMISUTWFFKJ-UBPIWRGHSA-N

Isomeric SMILES

C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3(C2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O)C)C)C(C)(C(=O)/C=C/C(C)(C)O)O)O

Canonical SMILES

CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2CC(C1=O)O)C)C)C(C)(C(=O)C=CC(C)(C)O)O)O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the various functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ketone groups can be reduced to hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids, while reduction of the ketone groups can yield secondary alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, affecting their function and activity. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural Analogues in the Cyclopenta[a]phenanthrene Family

The table below compares structural and physicochemical properties with related compounds:

Compound Name / ID Core Structure Key Substituents Molecular Weight Bioactivity (if reported) Source
Target Compound Cyclopenta[a]phenanthrene C17: (E)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl; C2, C16: -OH; C4,9,13,14: -CH3 ~550 (estimated) Anti-hepatocellular carcinoma (derivatives in )
(2S,9R,13R,14S,16R)-17-((R,E)-6-Acetoxy-2-hydroxy-6-methyl-3-oxohept-4-en-2-yl) derivative (3c) Same core C17: Acetoxy group instead of dihydroxy; C16: Cyclopentanecarboxylate 694.8 (C₄₀H₅₄O₉) 52% yield, 98% purity; anti-cancer
(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol Simplified core C17: Ethynyl; C3: -OH 296.4 Not specified
MFR-a (Methanofuran) Heterocyclic furan + cyclohexenone Glutamic acid linkages; formyl group Varies Cofactor in methanogenesis

Key Observations :

  • Side-chain Complexity : The target compound’s C17 side chain is more oxidized than derivatives like 3c (), which replaces hydroxyls with acetoxy groups. This may alter solubility and metabolic pathways .
  • Steroid vs. Terpenoid Derivatives: Unlike fluorinated corticosteroids (e.g., in ), the target lacks halogenation but shares a hydroxyl-rich structure, suggesting divergent receptor affinities .
Computational Similarity Analysis
  • Tanimoto Coefficients: highlights the Tanimoto index as a standard for binary fingerprint comparisons. For the target compound, similarity scores with cucurbitacins (e.g., 3c) would likely exceed 85% due to shared core and substituents, whereas scores with aminophenols () would be <50% .
  • Graph-Based Methods: notes Graph Isomorphism Networks (GIN) as superior for subgraph matching. The target’s stereochemistry and side-chain branching would necessitate such methods for accurate similarity assessment .

Biological Activity

The compound known as (2S,9R,10R,13R,14S,16R,17R)-17-[(E)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione is a complex organic molecule with potential biological activities. This article delves into its biological activity based on existing research findings and case studies.

The compound belongs to the class of steroids and has a high molecular weight of approximately 644.7 g/mol . It features multiple hydroxyl groups and a pentamethyl structure which may contribute to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

PropertyValue
Molecular Weight644.7 g/mol
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count11
Rotatable Bond Count10

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally similar to the one . For instance, cucurbitacins—triterpenes found in various plants—exhibit significant anti-cancer activity by inducing apoptosis and cell-cycle arrest in multiple cancer cell lines. Research indicates that these compounds can inhibit pathways involved in cell proliferation and survival.

  • Mechanism of Action :
    • Cucurbitacin B has been shown to induce G1 phase arrest in colorectal cancer cells by downregulating Cyclin D1 and Cyclin E1 levels .
    • In triple-negative breast cancer cells (MDA-MB-468), cucurbitacin E significantly activates JNK while inhibiting AKT and ERK pathways .

Antioxidant Activity

The compound's structural features suggest it may possess antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress-related diseases by neutralizing free radicals.

Anti-inflammatory Effects

Research indicates that similar compounds can modulate inflammatory responses by regulating cytokine production. For example:

  • Cucurbitacin E has been shown to decrease levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

Case Studies

Several studies have explored the biological activities of related compounds:

  • Cucurbitacin B :
    • Induces apoptosis in ovarian cancer cells through mitochondrial pathways.
    • Inhibits angiogenesis by targeting VEGFR2-mediated signaling pathways .
  • Cucurbitacin E :
    • Exhibits anti-inflammatory effects by regulating NF-κB signaling pathways in bronchial epithelial cells .

Summary of Findings

Research suggests that the compound exhibits diverse biological activities including:

  • Anticancer : Induces apoptosis and inhibits cell proliferation.
  • Antioxidant : Potentially mitigates oxidative stress.
  • Anti-inflammatory : Regulates cytokine production and inflammatory pathways.

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